molecular formula C6H8ClN3 B1431483 3-Chloro-6-hydrazinylpicoline CAS No. 1388061-23-1

3-Chloro-6-hydrazinylpicoline

Cat. No.: B1431483
CAS No.: 1388061-23-1
M. Wt: 157.6 g/mol
InChI Key: ZKTXUMXMOBVOSB-UHFFFAOYSA-N
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Description

3-Chloro-6-hydrazinylpicoline: is a chemical compound with the molecular formula C6H8ClN3 It is a derivative of picoline, a methylpyridine, and is characterized by the presence of a chlorine atom at the third position and a hydrazinyl group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-hydrazinylpicoline typically involves the chlorination of 6-hydrazinylpicoline. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the third position with a chlorine atom. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to prevent over-chlorination or degradation of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-hydrazinylpicoline undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form 3-chloro-6-aminopicoline.

    Substitution: The chlorine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products:

    Oxidation: Formation of azo or azoxy derivatives.

    Reduction: Formation of 3-chloro-6-aminopicoline.

    Substitution: Formation of various substituted picoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6-hydrazinylpicoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the development of novel catalysts and ligands for various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain pathogens and cancer cells.

    Medicine: Explored for its potential use in drug discovery and development. Its unique chemical structure makes it a candidate for the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-6-hydrazinylpicoline involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in the disruption of essential biological processes such as DNA replication, protein synthesis, and cell division. Additionally, the chlorine atom at the third position enhances the compound’s reactivity, allowing it to participate in various biochemical reactions.

Comparison with Similar Compounds

    3-Chloro-6-aminopicoline: Similar structure but with an amino group instead of a hydrazinyl group.

    6-Hydrazinylpicoline: Lacks the chlorine atom at the third position.

    3-Chloro-2-methylpyridine: Similar structure but without the hydrazinyl group.

Uniqueness: 3-Chloro-6-hydrazinylpicoline is unique due to the presence of both a chlorine atom and a hydrazinyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The hydrazinyl group enhances its potential as a bioactive molecule, while the chlorine atom increases its reactivity in chemical synthesis.

Properties

IUPAC Name

(5-chloro-6-methylpyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-4-5(7)2-3-6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTXUMXMOBVOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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